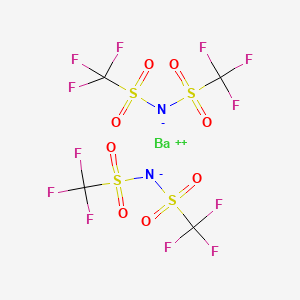
Monosialylated, galactosylated, biantennary glycan (A1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosialylated, galactosylated, biantennary glycan (A1) is a complex carbohydrate structure that is characterized by the presence of a single sialic acid residue, galactose residues, and a biantennary (two-branched) glycan core. This compound is commonly found in glycoproteins, particularly in the N-glycans of immunoglobulins, where it plays a crucial role in modulating biological activities and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of monosialylated, galactosylated, biantennary glycan (A1) typically involves a series of enzymatic reactions. The process begins with the preparation of a biantennary glycan core, which is then sequentially modified by the addition of galactose and sialic acid residues. Enzymes such as galactosyltransferases and sialyltransferases are employed under stringent reaction conditions to achieve the desired modifications .
Industrial Production Methods: Industrial production of this glycan involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Monosialylated, galactosylated, biantennary glycan (A1) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehyde groups.
Reduction: The aldehyde groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups on the glycan can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for the reduction of aldehyde groups.
Substitution: Various reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Formation of aldehyde derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of acetylated derivatives.
Applications De Recherche Scientifique
Monosialylated, galactosylated, biantennary glycan (A1) has a wide range of applications in scientific research:
Chemistry: Used as a standard in glycan analysis and quantification by mass spectrometry.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Important in the development of therapeutic antibodies and vaccines.
Industry: Used in the production of glycoprotein-based drugs and diagnostics
Mécanisme D'action
The biological effects of monosialylated, galactosylated, biantennary glycan (A1) are mediated through its interactions with specific receptors and proteins. The sialic acid residues on the glycan can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating immune responses and cellular signaling pathways. These interactions can influence processes such as cell adhesion, migration, and immune regulation .
Comparaison Avec Des Composés Similaires
Monosialylated, galactosylated, biantennary glycan (A1) can be compared with other similar glycans, such as:
Disialylated, galactosylated, biantennary glycan (A2): Contains two sialic acid residues instead of one.
Monosialylated, galactosylated, triantennary glycan (A3): Contains three branches instead of two.
Monosialylated, galactosylated, tetraantennary glycan (A4): Contains four branches instead of two
The uniqueness of monosialylated, galactosylated, biantennary glycan (A1) lies in its specific structure, which allows for distinct biological interactions and functions compared to its more complex counterparts.
Propriétés
Numéro CAS |
145211-79-6 |
|---|---|
Formule moléculaire |
C73H121N5O54 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



